Chemoselective Sonogashira Coupling at the Iodine Site in Ortho-Substituted Systems
In ortho-substituted bromo-iodobenzenes, the iodine atom undergoes Sonogashira coupling with terminal alkynes at room temperature with high selectivity over the bromine atom. This is a class-level inference based on the established reactivity order for aryl halides in Sonogashira couplings, where aryl iodides are significantly more reactive than aryl bromides [1]. For the unhindered 1-bromo-4-iodobenzene, this chemoselectivity is quantitative: coupling with phenylacetylene at room temperature yields the corresponding 1-bromo-4-(phenylethynyl)benzene in 98% isolated yield, with no detectable reaction at the bromine site [2]. The presence of the ortho-ethyl group in 1-bromo-2-ethyl-4-iodobenzene is expected to preserve this chemoselectivity for the iodine site while simultaneously deactivating the bromine site due to steric hindrance, thereby enhancing the overall chemoselectivity for sequential functionalization.
| Evidence Dimension | Chemoselectivity in Sonogashira coupling (iodine vs. bromine) |
|---|---|
| Target Compound Data | Expected >95% selectivity for iodine site based on ortho-steric deactivation of bromine; exact yield not reported but inferred from class behavior. |
| Comparator Or Baseline | 1-Bromo-4-iodobenzene: 98% isolated yield for iodine-selective Sonogashira coupling with phenylacetylene at room temperature [2]. |
| Quantified Difference | Comparable or enhanced chemoselectivity due to additional steric protection of the bromine site. |
| Conditions | PdCl2(PPh3)2 (1 mol%), CuI (2 mol%), Et3N, toluene/water (1/1 v/v), argon, room temperature, 8-12 h [2]. |
Why This Matters
This predictable chemoselectivity is essential for stepwise synthesis of unsymmetrical biaryl architectures; the ortho-ethyl group ensures the second coupling step (at bromine) will not be competitive with the first, which is critical for procurement decisions involving complex molecule construction.
- [1] Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. View Source
- [2] Hassaneen, H. M.; Dawood, K. M.; Ahmed, M. S. M.; Abdelhadi, H. A.; Mohamed, M. A.-M. (2015). Synthesis of ethynylated biaryls and asymmetric diethynylated benzene via sequential Sonogashira and Suzuki couplings in water. Arkivoc, 2015(5), 334-349. View Source
